molecular formula C32H37ClN4S B15498206 Nucleic Acid Dye Green I

Nucleic Acid Dye Green I

Cat. No.: B15498206
M. Wt: 545.2 g/mol
InChI Key: IHHRNZWXTFDDLM-UHFFFAOYSA-M
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Description

SYBR Green I is a highly sensitive unsymmetrical cyanine dye widely used for detecting nucleic acids in molecular biology. It binds preferentially to double-stranded DNA (dsDNA), exhibiting a fluorescence enhancement of 800–1000-fold upon binding, with excitation/emission maxima at 497/520 nm . Key applications include:

  • Real-time PCR: SYBR Green I is incorporated into PCR reactions to quantify DNA amplification in real time, as fluorescence increases proportionally with product accumulation .
  • Gel Electrophoresis: It stains dsDNA, single-stranded DNA (ssDNA), and RNA in agarose gels, detectable under blue-light transilluminators .
  • Flow Cytometry: Effective for enumerating prokaryotic cells in marine samples due to its compatibility with 488-nm excitation .

Properties

Molecular Formula

C32H37ClN4S

Molecular Weight

545.2 g/mol

IUPAC Name

N,N-dimethyl-N'-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride

InChI

InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1

InChI Key

IHHRNZWXTFDDLM-UHFFFAOYSA-M

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C\3/N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Biological Activity

Nucleic Acid Dye Green I, a member of the asymmetric cyanine dye family, is widely recognized for its high affinity for double-stranded DNA (dsDNA). This compound has become essential in various molecular biology applications, particularly in quantitative PCR (qPCR), reverse transcription loop-mediated isothermal amplification (RT-LAMP), and gel electrophoresis. The following sections detail its biological activity, applications, and relevant research findings.

Chemical Structure :
The chemical name of this compound is 2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium chloride. It exhibits a fluorescence emission maximum at 520 nm when bound to dsDNA, with an excitation maximum at 495 nm .

Binding Mechanism :
Upon binding to dsDNA, the fluorescence intensity of this compound increases by approximately 1000-fold compared to its unbound state, making it highly effective for detecting nucleic acids . This property allows for real-time monitoring of DNA amplification in various assays without the need for post-staining washes .

Applications in Molecular Biology

This compound is employed in several molecular biology techniques:

  • Quantitative PCR (qPCR) : Utilized for real-time monitoring of DNA amplification.
  • Gel Electrophoresis : Acts as a stain for visualizing DNA bands in agarose and polyacrylamide gels.
  • RT-LAMP : Employed in the detection of RNA viruses, such as SARS-CoV-2, by indicating successful amplification .
  • Flow Cytometry : Used to analyze cell populations based on nucleic acid content.

Research Findings and Case Studies

Numerous studies have investigated the efficacy and applications of this compound. Here are some notable findings:

Table 1: Comparative Efficacy of Nucleic Acid Dyes

Dye Detection Limit (dsDNA) Applications Notes
This compound60 pgqPCR, Gel Staining, RT-LAMPHigh sensitivity and specificity
SYBR Green I60 pgqPCR, Gel StainingLess mutagenic than traditional dyes
SYTOX GreenLow concentrationsReal-time bacterial lysis detectionExcluded from live cells; measures lytic activity

Case Study: Detection of SARS-CoV-2

In a study focusing on the detection of SARS-CoV-2 using RT-LAMP assays, this compound demonstrated significant sensitivity and specificity. The dye enabled rapid visualization of amplification products without additional washing steps, facilitating quick diagnostics during the pandemic .

Case Study: Antimalarial Compound Screening

A fluorescence assay employing SYBR Green I (closely related to this compound) was used to quantify parasite DNA in antimalarial compound screening. The study highlighted the competitive binding nature of cationic peptides with the dye, affecting readouts and emphasizing the importance of understanding dye interactions in assays .

Comparison with Similar Compounds

Comparison with Similar Nucleic Acid Stains

Sensitivity and Detection Limits

Dye Sensitivity (vs SYBR Green I) Detection Limit (dsDNA) Preferred Nucleic Acid Key Applications
SYBR Green I 1× (reference) ~20 pg dsDNA Real-time PCR, gel staining
SYBR Gold 2–5× higher ~5 pg dsDNA, ssDNA, RNA High-sensitivity gel staining
Ethidium Bromide 10× lower ~1 ng dsDNA Traditional gel staining
EvaGreen Similar ~20 pg dsDNA Real-time PCR, high-resolution melt analysis
PicoGreen 10× higher ~25 pg dsDNA Fluorometric quantification

Key Findings :

  • SYBR Gold : Superior sensitivity due to a higher fluorescence quantum yield (~0.7) and better gel penetration .
  • EvaGreen : Compatible with high-temperature PCR due to reduced inhibition and stable fluorescence at elevated temperatures .
  • PicoGreen : Ideal for quantifying low dsDNA concentrations (picogram levels) with minimal background .
Real-Time PCR :
  • SYBR Green I : Requires careful optimization of dye concentration (0.2–1×) and Mg²⁺ levels to prevent inhibition .
  • EvaGreen : Less inhibitory, enabling robust amplification even at high dye concentrations .
STR Profiling :
  • SYBR Green I : Causes locus drop-outs at 1× concentration, limiting forensic utility .
  • EvaGreen : Produces full STR profiles despite reduced amplification efficiency .
ssDNA Detection :
  • DSAI : Superior for single-stranded DNA due to electrostatic interaction, unlike SYBR Green I and EvaGreen, which prefer dsDNA .

Cost and Accessibility

  • SYBR Green I : Cost-effective for routine use in low-resource settings .
  • SYBR Gold : Expensive but justified for high-sensitivity applications .
  • Ethidium Bromide : Inexpensive but poses significant health risks .

Preparation Methods

In-Gel DNA Staining

Post-electrophoresis staining with Nucleic Acid Dye Green I offers superior sensitivity compared to ethidium bromide, with detection limits as low as 25 pg of dsDNA. A standardized protocol involves:

  • Staining Solution Preparation : Dilute the 10,000X DMSO stock 1:10,000 in Tris-borate-EDTA (TBE) or Tris-acetate-EDTA (TAE) buffer. For example, 1 µL of stock in 10 mL buffer yields a 1X working solution.
  • Staining Protocol :
    • Submerge agarose or polyacrylamide gels in staining solution (0.1–0.3 mL/cm² gel surface area).
    • Incubate at room temperature for 20–40 minutes with gentle agitation.
    • No destaining is required due to minimal background fluorescence.

The staining solution can be reused up to four times if stored at 4°C in light-protected containers.

qPCR Master Mix Formulation

In qPCR applications, the dye is incorporated into reaction mixes at 0.1–0.5X final concentration to minimize inhibition of DNA polymerases. A representative formulation for a 20 µL reaction includes:

Component Volume Final Concentration
2X PCR buffer 10 µL 1X
This compound 0.2 µL 0.5X
Forward/Reverse primers 0.8 µL 400 nM each
Template DNA 2 µL 1–100 ng
Nuclease-free water 6 µL

Thermal cycling parameters typically include an initial polymerase activation step at 95°C for 5–10 minutes, followed by 40 cycles of denaturation (95°C, 10 s), annealing (60°C, 20 s), and elongation (72°C, 15 s).

Quality Control and Optimization

Spectrophotometric Validation

The dye’s absorption maxima at 495 nm (excitation) and 520 nm (emission) are verified using UV-Vis spectrophotometry. Batch-to-batch consistency is assessed via fluorescence intensity measurements using lambda DNA standards.

PCR Compatibility Testing

To prevent false-positive signals, master mixes containing the dye are tested with no-template controls (NTCs) and primer-dimers. Acceptable NTC fluorescence thresholds are set at ≤10% of target sample signals.

Comparative Analysis with Alternative Dyes

This compound exhibits distinct advantages over traditional stains:

Property This compound Ethidium Bromide SYTOX Green
Detection limit (dsDNA) 25 pg 1–5 ng 100 pg
Mutagenicity (Ames test) Negative Positive Negative
Excitation/Emission (nm) 495/520 518/605 504/523
Compatibility with PCR Yes No No

Source:

The dye’s low mutagenicity and compatibility with downstream applications (e.g., restriction digestion, Southern blotting) make it preferable for high-throughput workflows.

Q & A

Q. How does SYBR Green I interact with different nucleic acid structures, and what experimental considerations are necessary for accurate detection?

SYBR Green I exhibits variable fluorescence depending on nucleic acid conformation. It binds most strongly to double-stranded DNA (dsDNA) with a 41,000-fold fluorescence increase, while single-stranded DNA (ssDNA) or structured RNA (e.g., rRNA) yields reduced signals. For accurate detection:

  • Validate binding via fluorescence titration with controls (e.g., calf thymus DNA for dsDNA, hairpin DNA for structured nucleic acids).
  • Use software like mfold to predict secondary structures in ssDNA or RNA that may hinder dye binding .

Q. What protocols optimize SYBR Green I for gel electrophoresis in dsDNA visualization?

  • Pre-staining : Add SYBR Green I (0.5–1× concentration) directly to the gel or loading buffer for uniform distribution. Avoid in situ use with polymerases due to inhibition .
  • Post-staining : Incubate gels in SYBR Green I (1:10,000 dilution in TE buffer) for 20–30 minutes post-electrophoresis. Pair with SYBR Green II for ssDNA differentiation .

Q. How to standardize SYBR Green I in flow cytometry for microbial community analysis?

  • Stain fixed cells at 1:10,000 dilution in TE buffer, incubate for 15 minutes, and analyze at medium flow rates (≈19 µl/min).
  • Distinguish high-nucleic-acid (HNA) and low-nucleic-acid (LNA) bacteria using fluorescence intensity thresholds calibrated with heat-killed controls .

Advanced Research Questions

Q. How to address SYBR Green I's reduced sensitivity in quantifying rolling circle amplification (RCA) products with secondary structures?

SYBR Green I poorly binds RCA-generated ssDNA with intramolecular base-pairing. Mitigate this by:

  • Adding the dye post-amplification after heat-denaturing phi29 polymerase.
  • Validating quantification with melt curve analysis or alternative dyes (e.g., SYBR Gold) optimized for structured DNA .

Q. What methodological adjustments resolve fluorescence discrepancies when SYBR Green I binds non-canonical nucleic acid conformations?

  • Perform comparative binding assays using control nucleic acids (e.g., ctDNA for dsDNA, hpDNA for hairpins).
  • Use linear dichroism (LD) spectroscopy to assess intercalation angles and fluorescence lifetime measurements to distinguish intercalation vs. groove binding .

Q. How does SYBR Green I's quantum yield impact its suitability for real-time PCR versus endpoint assays?

  • Real-time PCR : High quantum yield (∼0.7) enables sensitive detection of low DNA concentrations. Use ramp times <55°C for primers with low Tm and validate via standard curves .
  • Endpoint assays : Post-reaction addition minimizes polymerase inhibition. Calibrate fluorescence against known dsDNA standards to account for ssDNA interference .

Q. How to interpret flow cytometry data when SYBR Green I exhibits non-specific staining?

  • Use heat-treated controls to differentiate live/dead cell populations.
  • Apply fluorescence thresholds based on negative controls (unstained cells) and validate with alternative dyes (e.g., FM 1–43 for lipid membranes) to exclude false positives .

Methodological Considerations Table

ApplicationKey ParameterOptimization StrategyReferences
Gel ElectrophoresisStaining method (pre vs. post)Post-staining avoids polymerase inhibition
Flow CytometryDye concentration & incubation time1:10,000 dilution; 15-minute incubation
RCA QuantificationSecondary structure interferencePost-amplification dye addition + melt curves
Binding Mode AnalysisNucleic acid conformationLD spectroscopy + fluorescence lifetime

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